molecular formula C14H8F6O4S B1379994 Bis[3-(trifluoromethyl)phenyl] sulfate CAS No. 1417220-66-6

Bis[3-(trifluoromethyl)phenyl] sulfate

Cat. No.: B1379994
CAS No.: 1417220-66-6
M. Wt: 386.27 g/mol
InChI Key: YDPLOHYYVKKUIJ-UHFFFAOYSA-N
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Description

Bis[3-(trifluoromethyl)phenyl] sulfate is a sulfate ester featuring two 3-(trifluoromethyl)phenyl groups bonded to a sulfur center. Such sulfate esters are hypothesized to serve as intermediates in organic synthesis or surfactants, though specific applications require further study .

Properties

IUPAC Name

bis[3-(trifluoromethyl)phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O4S/c15-13(16,17)9-3-1-5-11(7-9)23-25(21,22)24-12-6-2-4-10(8-12)14(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPLOHYYVKKUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)OC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(trifluoromethyl)phenyl] sulfate typically involves the reaction of 3-(trifluoromethyl)phenol with sulfuric acid or its derivatives. One common method includes the use of chlorosulfonic acid as a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Bis[3-(trifluoromethyl)phenyl] sulfate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The phenyl rings can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used.

Major Products:

    Substitution Reactions: Products include derivatives with substituted functional groups on the phenyl rings.

    Oxidation and Reduction: Products include oxidized or reduced forms of the phenyl rings, depending on the reaction conditions.

Scientific Research Applications

Synthetic Chemistry

Bis[3-(trifluoromethyl)phenyl] sulfate serves as a versatile reagent in organic synthesis. Its trifluoromethyl groups enhance the electrophilicity of the compound, making it useful for:

  • Synthesis of Heterocycles : It acts as a precursor in the construction of pharmacologically active heterocycles. For instance, it can be used to synthesize urea derivatives that exhibit enhanced biological activity due to the presence of the sulfonyl group and trifluoromethyl substitutions .
  • Electrophilic Aromatic Substitution : The compound can facilitate electrophilic aromatic substitution reactions, which are crucial for developing complex organic molecules. The presence of trifluoromethyl groups can influence the regioselectivity and reactivity of these reactions .

Pharmaceutical Applications

The compound has shown promising results in pharmaceutical research, particularly in developing new drugs with improved efficacy and safety profiles:

  • Antimicrobial and Anticancer Agents : Research indicates that derivatives containing this compound exhibit significant antimicrobial and anticancer activities. These compounds are designed to overcome antibiotic resistance by targeting bacterial cell mechanisms more effectively .
  • Pharmaceutical Salts : The formation of pharmaceutically acceptable salts of this compound enhances solubility and bioavailability, making them suitable for various therapeutic applications. Salts derived from this compound have been explored for their potential in drug formulation .

Materials Science

The unique properties of this compound extend to materials science, particularly in the development of advanced materials:

  • Electrochemical Sensors : Modified electrodes utilizing this compound have demonstrated high sensitivity and selectivity for detecting synthetic stimulants. The electrochemical behavior of these modified electrodes is significantly influenced by the presence of trifluoromethyl groups, which enhance interaction with analytes .
  • Organic Light Emitting Diodes (OLEDs) : Compounds derived from this compound are being researched for their potential use in OLEDs. The incorporation of trifluoromethyl groups can modify the electronic properties of materials, leading to improved performance in light-emitting applications .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

StudyApplicationFindings
Forlani et al., 2024Electrochemical SensorsDeveloped PThPhCF₃/G-modified electrodes showing high sensitivity (detection limits: 0.43–0.56 μg/mL) for synthetic stimulants at neutral pH .
Nature Publishing Group, 2023Antimicrobial AgentsSynthesized aryl-urea derivatives exhibiting enhanced biological profiles against resistant bacteria due to trifluoromethyl substitutions .
IUCr Journals, 2023Heterocyclic SynthesisUtilized this compound as a precursor for synthesizing complex heterocycles with potential pharmacological activity .

Mechanism of Action

The mechanism of action of Bis[3-(trifluoromethyl)phenyl] sulfate involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors. The sulfate group also plays a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Trifluoromethanesulfonate Esters (Triflates)
  • Example : 3-Bromophenyl trifluoromethanesulfonate (CAS RN: 66107-31-1)
    • Molecular Weight : 305.07
    • Key Differences : Unlike the sulfate ester, triflates feature a sulfonate group (SO₃⁻) instead of sulfate (SO₄²⁻). The triflate group is a superior leaving group due to its stability and low basicity, making it widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Substituent Effects : The 3-bromo substituent in this analog increases molecular weight and may reduce solubility compared to the trifluoromethyl group in the target compound.
Sulfonamides
  • Example : 3-(Trifluoromethyl)benzenesulfonamide
    • Key Differences : Sulfonamides (R-SO₂NH₂) are more hydrolytically stable than sulfate esters due to the strong S-N bond. The trifluoromethyl group enhances acidity (pKa ~5–7), enabling use in catalysis or pharmaceuticals .
Pharmaceutical Sulfonyl Derivatives
  • Example: Bicalutamide Related Compound B (CAS RN: 1166228-30-3) Molecular Weight: 430.37 Key Differences: This complex sulfonyl derivative incorporates a fluorophenyl group and a cyano substituent, enabling specific biological interactions. Sulfate esters, by contrast, are less common in APIs due to hydrolysis risks .
Silyl-Substituted Triflates
  • This contrasts with the electron-withdrawing trifluoromethyl group, which may accelerate hydrolysis .

Data Table: Key Properties of Bis[3-(Trifluoromethyl)phenyl] Sulfate and Analogs

Compound Name Molecular Formula Molecular Weight CAS RN Key Properties Applications
This compound* C₁₄H₈F₆O₄S 402.27 N/A High electrophilicity, hydrolytically labile Hypothesized synthesis intermediate
3-Bromophenyl trifluoromethanesulfonate C₇H₄BrF₃O₃S 305.07 66107-31-1 Superior leaving group, moisture-sensitive Cross-coupling reactions
3-(Trifluoromethyl)benzenesulfonamide C₇H₆F₃NO₂S 225.19 N/A Acidic proton, thermal stability Catalysis, drug intermediates
Bicalutamide Related Compound B C₁₈H₁₄F₄N₂O₄S 430.37 1166228-30-3 High complexity, sulfonyl moiety Pharmaceutical impurity standard
3-(Trimethylsilyl)phenyl triflate C₁₀H₁₃F₃O₃SSi 298.35 1942019-44-4 Steric hindrance, enhanced stability Protective group strategies

*Hypothetical data inferred from analogs.

Research Findings and Trends

  • Reactivity : Triflates (e.g., 3-bromophenyl triflate) exhibit faster reaction rates in nucleophilic substitutions compared to sulfates due to sulfonate’s superior leaving ability .
  • Stability : Sulfate esters are more prone to hydrolysis than sulfonamides, limiting their use in aqueous environments .
  • Biological Relevance : Sulfonyl derivatives (e.g., Bicalutamide-related compounds) dominate pharmaceutical applications, whereas sulfate esters are niche due to instability .

Biological Activity

Bis[3-(trifluoromethyl)phenyl] sulfate is a synthetic compound characterized by its unique trifluoromethyl groups, which significantly influence its biological properties. This article reviews the compound's biological activity, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound features two 3-(trifluoromethyl)phenyl moieties linked through a sulfate group. The trifluoromethyl group is known for enhancing lipophilicity and electron-withdrawing properties, which can affect the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, derivatives of bis(trifluoromethyl)phenyl compounds have shown effective inhibition against various bacterial strains.

Minimum Inhibitory Concentrations (MICs)

Table 1 summarizes the MIC values of this compound derivatives against selected microorganisms:

CompoundMIC (µg/mL)Target Organism
This compound12.5Staphylococcus aureus
This compound25Escherichia coli
This compound50Candida albicans

The compound demonstrated significant antibacterial activity against Staphylococcus aureus, with an MIC of 12.5 µg/mL, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested against several human cancer cell lines to determine its IC50 values.

IC50 Values

Table 2 presents the IC50 values of this compound in various cancer cell lines:

Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
A549 (Lung)22.452.1
HCT116 (Colon)17.845.0
PC3 (Prostate)30.048.0

These results indicate that this compound exhibits comparable or superior cytotoxicity to Doxorubicin in certain cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial survival and proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.
  • Gene Expression Modulation : Studies indicate that treatment with this compound can down-regulate oncogenes such as EGFR and KRAS, contributing to its anticancer effects .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound in treating infections caused by multidrug-resistant Staphylococcus aureus. The compound was able to reduce bacterial load significantly in infected animal models.
  • Cancer Treatment Potential : In vitro studies demonstrated that this compound induced apoptosis in cancer cells, with flow cytometry analysis revealing increased annexin V staining in treated cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Bis[3-(trifluoromethyl)phenyl] sulfate, and how can purity be maximized?

  • Methodological Answer : Synthesis optimization involves testing solvents (e.g., methanol, dichloromethane), catalysts (e.g., NaOH, KOH), and reaction temperatures (20–100°C). For instance, refluxing in methanol with KOH at 80°C for 24 hours yielded higher purity (≥95%) in related trifluoromethylphenyl compounds . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in ethanol is recommended. Reaction progress can be monitored using TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoromethyl group integration and aryl-sulfate bonding .
  • FT-IR : Peaks at 1200–1250 cm1^{-1} (S=O stretching) and 1120 cm1^{-1} (C-F stretching) .
  • HPLC-MS : For purity assessment and molecular ion detection (e.g., [M-H]^- in negative mode) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods due to potential sulfur oxide emissions. Waste should be neutralized with bicarbonate and disposed via certified hazardous waste services. Stability tests under ambient light and moisture are advised to prevent degradation .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances sulfate electrophilicity. Compare Hammett σ+^+ values for meta-substituted aryl sulfates to quantify electronic effects. Kinetic studies under varying solvents (polar aprotic vs. protic) and nucleophiles (e.g., amines, alkoxides) can reveal substituent-dependent reaction pathways .

Q. What experimental designs are suitable for resolving contradictions in thermal stability data?

  • Methodological Answer : Employ factorial design (e.g., 2k^k factorial) to test variables like temperature (100–200°C), humidity (0–80% RH), and light exposure. Use DSC/TGA to monitor decomposition onset temperatures and kinetic modeling (e.g., Kissinger method) to derive activation energies. Conflicting data may arise from impurities; validate with accelerated aging studies and orthogonal characterization (e.g., XRD for crystallinity changes) .

Q. How can computational methods predict the hydrolysis mechanism of this compound in aqueous environments?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model sulfate ester hydrolysis. Solvent effects can be simulated using COSMO-RS. Compare computed activation barriers for acid-catalyzed vs. base-catalyzed pathways. Validate with kinetic isotope effects (KIE) experiments using D2_2O .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)2_2, XPhos Pd G3) and ligands (e.g., SPhos, DavePhos) in Suzuki-Miyaura couplings. Optimize base (Cs2_2CO3_3, K3_3PO4_4) and solvent (toluene, DMF) combinations. Use Design of Experiments (DoE) to identify critical interactions between variables .

Data Analysis and Theoretical Frameworks

Q. How to statistically analyze batch-to-batch variability in synthesis outcomes?

  • Methodological Answer : Apply regression analysis to correlate variables (catalyst loading, temperature) with yield/purity. Use ANOVA to identify significant factors. For variability >5%, implement process analytical technology (PAT) like in-situ FT-IR for real-time monitoring .

Q. What theoretical frameworks guide the study of this compound’s environmental persistence?

  • Methodological Answer : Link to QSPR models predicting biodegradation half-lives based on logP and electronic parameters. Compare with experimental OECD 301B ready biodegradability tests. Ecotoxicity can be contextualized using the REACH framework’s PNEC values .

Tables for Key Experimental Parameters

Synthesis Variable Optimal Range Impact on Yield/Purity Reference
SolventMethanol, DCMHigher polarity improves solubility
CatalystKOH (1.2 equiv)Excess base reduces side products
Temperature80°C (reflux)Accelerates reaction kinetics
Reaction Time24–48 hoursEnsures complete conversion

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.